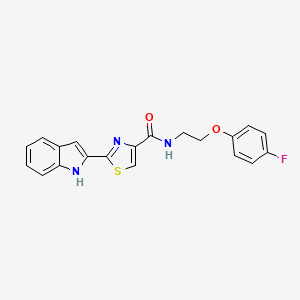
N-(3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of drugs . They are often used as building blocks in the synthesis of organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are generally synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a phenyl group and a cyclohexanecarboxamide group .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of cyclohexanecarboxamide derivatives, revealing insights into their chemical structures and properties. For instance, Özer et al. (2009) described the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, highlighting the crystal structure of one specific derivative through X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009). Additionally, research by Wang et al. (2017) on X-ray powder diffraction data provided detailed insights into the structure of an important intermediate in the synthesis of the anticoagulant apixaban, showcasing the compound's crystalline attributes and purity (Wang, Suo, Zhang, Hou, & Li, 2017).
Biological Activities and Potential Applications
Research has also delved into the potential biological applications of these compounds. For example, Setterholm et al. (2015) detailed the chemoselective synthesis of a compound with significant activity on the TrkB receptor, pointing to therapeutic uses in neuroscience (Setterholm, McDonald, Boatright, & Iuvone, 2015). García et al. (2014) identified a cyclohexanecarboxamide derivative as a high-affinity antagonist for the 5-HT1A receptor, suggesting its utility in PET imaging for neuropsychiatric disorders (García, Abet, Alajarín, Alvarez-Builla, Delgado, García-García, Bascuñana-Almarcha, Peña-Salcedo, Kelly, & Pozo, 2014).
Anticancer and Antimicrobial Properties
Moreover, compounds synthesized from or related to N-(3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide have been evaluated for their anticancer and antimicrobial properties. Abd-Allah and Elshafie (2018) reported the synthesis and biological evaluation of cyclohexane-1-carboxamides as apoptosis inducers, highlighting their potential as anticancer agents (Abd-Allah & Elshafie, 2018).
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17-11-4-5-12-20(17)16-10-6-9-15(13-16)19-18(22)14-7-2-1-3-8-14/h6,9-10,13-14H,1-5,7-8,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZGJOGODLGPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2807590.png)

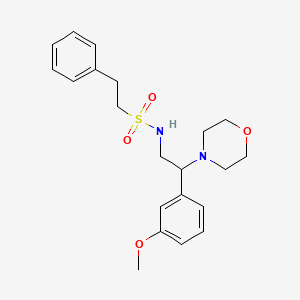
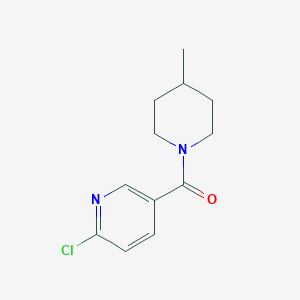
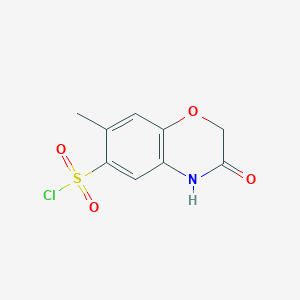
![4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid](/img/structure/B2807600.png)

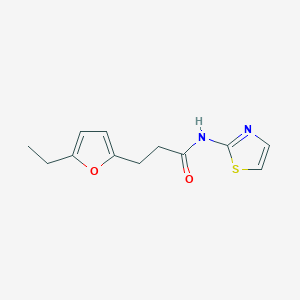
![4-Ethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2807605.png)

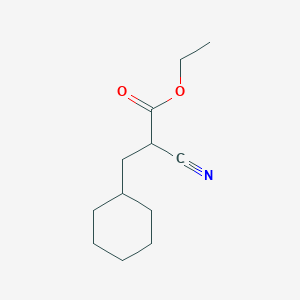
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)phenyl]propanamide](/img/structure/B2807609.png)

